Phebalosin

Description

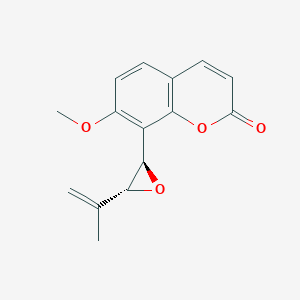

prenylated coumarin from the stem bark of Micromelum minutum (Rutaceae)

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-8-[(2R,3R)-3-prop-1-en-2-yloxiran-2-yl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-8(2)13-15(19-13)12-10(17-3)6-4-9-5-7-11(16)18-14(9)12/h4-7,13,15H,1H2,2-3H3/t13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTDNHMHONBWCBV-UKRRQHHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1C(O1)C2=C(C=CC3=C2OC(=O)C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1[C@H](O1)C2=C(C=CC3=C2OC(=O)C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20215775 | |

| Record name | Phebalosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6545-99-9 | |

| Record name | Phebalosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006545999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phebalosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHEBALOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57637245VY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Phebalosin: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phebalosin is a naturally occurring prenylated coumarin that has garnered interest within the scientific community for its potential biological activities. As a member of the coumarin family, a class of secondary metabolites widespread in the plant kingdom, this compound is recognized for its distinctive chemical structure which may contribute to a range of pharmacological effects. This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its extraction and isolation, and a summary of its characterization. Furthermore, a proposed signaling pathway is presented to illustrate a potential mechanism of action based on the known biological activities of related compounds.

Natural Sources and Yield of this compound

This compound has been isolated from several plant species, primarily within the Rutaceae and Polygalaceae families. The yield of this compound can vary significantly depending on the plant source, geographical location, and the extraction method employed. A summary of the key natural sources and reported yields is presented in Table 1.

| Plant Species | Family | Plant Part Used | Reported Yield of this compound | Citation |

| Murraya exotica L. | Rutaceae | Leaves | 255.4 mg from 900 mg of a concentrated extract (derived from 100 g of leaves) | [1] |

| Polygala paniculata | Polygalaceae | Whole Plant (dried) | 2 g from 3500 g | |

| Micromelum minutum | Rutaceae | Bark | Not Reported | [1] |

Table 1: Natural Sources and Quantitative Yield of this compound

Experimental Protocols

The isolation and purification of this compound from its natural sources involve a multi-step process, beginning with extraction followed by various chromatographic techniques. The characterization of the purified compound relies on spectroscopic methods.

Extraction and Isolation

a) From Murraya exotica L. Leaves (Supercritical Fluid Extraction and High-Speed Countercurrent Chromatography) [1]

-

Supercritical Fluid Extraction (SFE):

-

Dried and powdered leaves (100 g) are subjected to SFE with CO₂.

-

Optimal SFE parameters are a pressure of 27 MPa, a temperature of 52°C, and 60 mL of entrainer.

-

This process yields a crude extract (approximately 7.91 g).

-

-

Solvent Extraction:

-

The crude SFE extract is further extracted with 80% methanol/water.

-

The methanol/water extract is condensed to yield approximately 4.23 g of extract containing this compound and other compounds.

-

-

High-Speed Countercurrent Chromatography (HSCCC):

-

A two-step HSCCC procedure is employed for the isolation of this compound.

-

The first step involves conventional HSCCC for the enrichment of the target compounds, yielding approximately 2.50 g of concentrate from 4.23 g of the methanol/water extract.

-

The second step utilizes consecutive HSCCC for the final purification of this compound from the enriched concentrate (900 mg), yielding 255.4 mg of pure this compound.

-

b) From Polygala paniculata (Solvent Extraction and Column Chromatography)

-

Solvent Extraction:

-

The dried and powdered whole plant (3500 g) is extracted with hexane twice, each for 24 hours at room temperature.

-

The hexane extract is concentrated under vacuum.

-

-

Purification:

-

The concentrated extract is washed successively with hexane.

-

The resulting supernatant solution is concentrated to yield 2 g of this compound.

-

Further purification can be achieved by column chromatography.

-

Characterization of this compound

-

Physical Properties:

-

Appearance: White solid.

-

Melting Point: 135-136°C.

-

-

Spectroscopic Analysis:

-

Infrared (IR) Spectroscopy: Performed using KBr pellets. Key absorptions indicate the presence of hydroxyl, carbonyl, and aromatic functionalities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: The purified this compound is dissolved in a suitable deuterated solvent, such as CDCl₃, with tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Spectroscopy: Provides information on the chemical environment of protons in the molecule.

-

¹³C NMR Spectroscopy: Provides information on the carbon skeleton of the molecule.

-

-

Mass Spectrometry (MS):

-

Technique: Electron Ionization (EI) at 70 eV.

-

Purpose: To determine the molecular weight and fragmentation pattern of this compound.

-

-

Proposed Signaling Pathway of this compound

While direct studies on the signaling pathways modulated by this compound are limited, the known biological activities of coumarins, including anti-inflammatory and anticancer effects, suggest a plausible interaction with key cellular signaling cascades such as the NF-κB and MAPK pathways. These pathways are central regulators of inflammation and cell proliferation.

Based on the activities of structurally related natural compounds, a proposed mechanism of action for this compound involves the inhibition of pro-inflammatory signaling.

Figure 1: Proposed Anti-inflammatory Signaling Pathway of this compound

Conclusion

This compound is a readily available natural coumarin with established methods for its extraction and characterization. The quantitative data on its yield from various plant sources provide a valuable baseline for researchers interested in its further investigation. The detailed experimental protocols offer a practical guide for the isolation of this compound for research purposes. While the precise molecular mechanisms of this compound are still under investigation, the proposed signaling pathway provides a logical framework for future studies into its potential therapeutic applications, particularly in the context of inflammation-related diseases. Further research is warranted to elucidate the specific molecular targets and signaling pathways directly modulated by this compound to fully understand its pharmacological potential.

References

Isolating Phebalosin from Polygala paniculata: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the isolation of phebalosin, a coumarin compound, from the plant species Polygala paniculata. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes key processes to facilitate understanding and replication. Polygala paniculata, a plant traditionally used in folk medicine, is a known source of various bioactive compounds, including this compound, which has garnered interest for its potential therapeutic properties.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the isolation and characterization of this compound from Polygala paniculata.

Table 1: Isolation Yield of this compound

| Plant Material | Amount of Dried Plant Material (g) | Solvent Used for Extraction | Yield of this compound (g) | Percentage Yield (%) | Reference |

| Whole Plant of Polygala paniculata | 3500 | Hexane | 2 | ~0.057 | Missau et al., 2014[3] |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Data | Source |

| Molecular Formula | C₁₅H₁₄O₄ | PubChem CID: 188300[4] |

| Molecular Weight | 258.27 g/mol | PubChem CID: 188300[4] |

| Melting Point | 135-136°C | Missau et al., 2014[3] |

| ¹H NMR (CDCl₃, ppm) | Data represents general values for this compound and may vary slightly based on solvent and instrument. | |

| δ 7.62 (1H, d, J=9.5 Hz, H-4) | ||

| δ 7.35 (1H, d, J=8.5 Hz, H-5) | ||

| δ 6.84 (1H, d, J=8.5 Hz, H-6) | ||

| δ 6.24 (1H, d, J=9.5 Hz, H-3) | ||

| δ 4.88 (1H, d, J=1.8 Hz, H-2') | ||

| δ 3.92 (3H, s, OCH₃) | ||

| δ 3.58 (1H, d, J=1.8 Hz, H-3') | ||

| δ 1.45 (3H, s, CH₃) | ||

| δ 1.43 (3H, s, CH₃) | ||

| ¹³C NMR (CDCl₃, ppm) | Data represents general values for this compound and may vary slightly based on solvent and instrument. | |

| δ 161.2 (C-2) | ||

| δ 156.4 (C-7) | ||

| δ 155.9 (C-8a) | ||

| δ 143.4 (C-4) | ||

| δ 128.6 (C-5) | ||

| δ 113.1 (C-6) | ||

| δ 112.8 (C-3) | ||

| δ 112.7 (C-4a) | ||

| δ 107.5 (C-8) | ||

| δ 63.8 (C-2') | ||

| δ 58.9 (C-3') | ||

| δ 56.4 (OCH₃) | ||

| δ 24.8 (CH₃) | ||

| δ 19.3 (CH₃) | ||

| Mass Spectrometry (MS) | Data represents general values for this compound. | |

| m/z (%) | 258 (M⁺, C₁₅H₁₄O₄) | PubChem CID: 188300[4] |

Experimental Protocols

The following methodologies are based on established protocols for the isolation of this compound from Polygala paniculata.[3]

Plant Material Collection and Preparation

-

Collection: The whole plant of Polygala paniculata is collected.

-

Drying: The plant material is air-dried in a shaded area until a constant weight is achieved to prevent the degradation of thermolabile compounds.

-

Grinding: The dried plant material is ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction of Crude this compound

-

Solvent Extraction: The powdered plant material (3500 g) is subjected to extraction with hexane at room temperature. The extraction is typically carried out twice, with each extraction lasting for 24 hours to ensure the exhaustive removal of hexane-soluble compounds.

-

Concentration: The resulting hexane extract is concentrated under reduced pressure using a rotary evaporator. The temperature should be controlled to avoid degradation of the target compound.

-

Precipitation and Washing: The concentrated extract is left to stand, leading to the precipitation of a solid. This solid material is then washed successively with hexane to remove highly nonpolar impurities. This process yields crude this compound (2 g).

Purification of this compound

Further purification of the crude this compound can be achieved using chromatographic techniques.

-

Column Chromatography: The crude solid is subjected to column chromatography over silica gel. A gradient elution system of hexane and ethyl acetate is commonly used. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Recrystallization: Fractions containing pure this compound, as identified by TLC, are pooled, and the solvent is evaporated. The resulting solid is then recrystallized from a suitable solvent system (e.g., hexane-ethyl acetate) to obtain pure crystalline this compound.

Characterization of this compound

The identity and purity of the isolated this compound are confirmed by various analytical techniques:

-

Melting Point Determination: The melting point of the purified compound is determined and compared with literature values.

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectra are recorded to elucidate the chemical structure of the compound.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the isolated compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule.

-

Visualized Workflows and Pathways

Experimental Workflow for this compound Isolation

Caption: Experimental workflow for the isolation of this compound.

Postulated Anti-Inflammatory Signaling Pathway

This compound has been reported to possess various biological activities, including antifungal and potential anti-inflammatory effects.[3] While the precise molecular targets of this compound are still under investigation, many natural coumarins exert their anti-inflammatory effects by modulating key signaling pathways. One of the central pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. The following diagram illustrates a simplified NF-κB pathway and the potential point of intervention for this compound.

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This technical guide provides a foundational framework for the isolation and characterization of this compound from Polygala paniculata. The detailed protocols and compiled data serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery. The potential of this compound to modulate inflammatory pathways, such as the NF-κB cascade, warrants further investigation to elucidate its precise mechanism of action and therapeutic potential. The methodologies and data presented herein are intended to streamline future research efforts in this promising area.

References

Phebalosin: A Technical Guide for Researchers

An In-depth Examination of the Natural Coumarin Phebalosin: From its Chemical Properties to its Biological Activities

This technical guide provides a comprehensive overview of this compound, a naturally occurring coumarin, for researchers, scientists, and professionals in drug development. This document consolidates its chemical identifiers, physicochemical properties, and known biological activities, supported by detailed experimental protocols and data presented for comparative analysis.

Chemical and Physical Properties

This compound, a member of the coumarin class of organic compounds, has been identified and characterized through various spectroscopic and analytical techniques. Its fundamental chemical identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 6545-99-9 | [1][2] |

| Molecular Formula | C₁₅H₁₄O₄ | [1][2] |

| Molecular Weight | 258.27 g/mol | [1] |

| IUPAC Name | 7-methoxy-8-[(2R,3R)-3-(prop-1-en-2-yl)oxiran-2-yl]chromen-2-one | [1] |

| Synonyms | Alosin | [1] |

| Physical Description | Crystalline solid | [1] |

Biological Activity

This compound has demonstrated a range of biological activities, most notably its antifungal and cytotoxic effects. The following sections detail the experimental findings and methodologies.

Antifungal Activity

This compound has shown promising activity against the pathogenic fungus Paracoccidioides brasiliensis.

Table 2.1: Minimum Inhibitory Concentration (MIC) of this compound against P. brasiliensis Isolates

| Isolate | MIC (µg/mL) |

| Pb-01 | 31.2 |

| Pb-03 | 62.5 |

| Pb-04 | 31.2 |

| Pb-18 | 62.5 |

Cytotoxic Activity

Studies have indicated that this compound exhibits cytotoxicity against the human promonocytic U-937 cell line. However, specific experimental protocols detailing the cytotoxic evaluation of this compound on U-937 cells are not extensively available in the current body of scientific literature. General cytotoxicity assay protocols using U-937 cells are available and can be adapted for testing this compound.

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound.

Isolation and Characterization of this compound from Polygala paniculata

3.1.1. Extraction: The dried and powdered aerial parts of Polygala paniculata are subjected to extraction with hexane at room temperature. The resulting hexane extract is then concentrated under reduced pressure.

3.1.2. Isolation: The concentrated hexane extract is chromatographed on a silica gel column. Elution is performed with a gradient of hexane and ethyl acetate. Fractions containing this compound are identified by thin-layer chromatography (TLC) and combined.

3.1.3. Purification and Characterization: The combined fractions are further purified by recrystallization from a suitable solvent system, such as hexane-ethyl acetate, to yield pure this compound. The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Antifungal Susceptibility Testing

The antifungal activity of this compound against P. brasiliensis is determined using the broth microdilution method.

3.2.1. Inoculum Preparation: P. brasiliensis isolates are cultured on Sabouraud dextrose agar at 35°C for 7-10 days. The fungal colonies are then suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard.

3.2.2. Microdilution Assay: The assay is performed in 96-well microtiter plates. Serial twofold dilutions of this compound (dissolved in a suitable solvent like DMSO and then diluted in RPMI 1640 medium) are prepared in the wells. The standardized fungal inoculum is added to each well. The plates are incubated at 35°C for 7 days.

3.2.3. Determination of MIC: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the control well.

Signaling Pathways and Mechanism of Action

The precise mechanism of action and the signaling pathways affected by this compound remain largely unknown and are a subject for future research. Current literature does not provide definitive evidence on its molecular targets or the intracellular cascades it may modulate. The elucidation of these pathways is crucial for understanding its therapeutic potential and for the rational design of more potent analogs.

Logical Relationships and Experimental Workflows

To visualize the processes described in this guide, the following diagrams have been generated using the DOT language.

Caption: Workflow for the isolation and purification of this compound.

Caption: Experimental workflow for antifungal susceptibility testing.

Caption: Logical relationship for future research on this compound.

References

The Biological Activity of Phebalosin: A Technical Guide Focused on Antifungal Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phebalosin is a natural coumarin that has been isolated from various plant species, including Polygala paniculata and Micromelum minutum.[1] As a member of the coumarin class of compounds, which are known for a wide range of pharmacological effects, this compound has been a subject of interest for its potential biological activities.[2][3] However, current scientific literature predominantly focuses on a singular aspect of its bioactivity: its antifungal properties. This technical guide provides a comprehensive overview of the known biological activity of this compound, with a detailed focus on its efficacy against pathogenic fungi.

While the broader class of coumarins has demonstrated anti-inflammatory, anticancer, neuroprotective, and wide-ranging antimicrobial effects, specific data for this compound in these areas is notably absent from published research.[2][4] This guide will therefore concentrate on the well-documented antifungal activity of this compound, presenting the available quantitative data, experimental methodologies, and a visual representation of the experimental workflow. A concluding section will address the current knowledge gaps regarding other potential biological activities.

Antifungal Activity of this compound

This compound has demonstrated promising antifungal activity, particularly against the pathogenic fungus Paracoccidioides brasiliensis, the causative agent of paracoccidioidomycosis.[5] Research has shown that this compound and its structural derivatives can inhibit the growth of this fungus at varying concentrations.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antifungal efficacy of this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the reported MIC values for this compound against different isolates of P. brasiliensis.[5]

| Compound | Fungal Isolate | MIC (µg/mL) | MIC (µmol/L) |

| This compound | P. brasiliensis Pb18 | 31.2 | 120 |

| This compound | P. brasiliensis Pb03 | 31.2 | 120 |

| This compound Derivative 3 (ethoxy) | P. brasiliensis Pb03 | 1.9 | 6.5 |

Data sourced from Missau et al. (2014).[5]

Experimental Protocols

The following section details the methodology used to determine the antifungal activity of this compound.

Broth Microdilution Method for Antifungal Susceptibility Testing

This method is a standard procedure for determining the MIC of an antifungal agent.[5]

1. Fungal Isolate Preparation:

-

Clinical isolates of Paracoccidioides brasiliensis (e.g., Pb18, Pb03) are used.

-

The fungus is cultured on a suitable medium, and a suspension of fungal cells is prepared in sterile saline.

-

The suspension is then diluted in a synthetic RPMI medium buffered with morpholine propanesulfonic acid (MOPS) to achieve a standardized inoculum size.

2. Compound Preparation:

-

This compound is dissolved in dimethylsulfoxide (DMSO) to create a stock solution.

-

A series of twofold dilutions of the this compound stock solution are prepared in RPMI medium in 96-well microplates to achieve a range of final concentrations.

3. Inoculation and Incubation:

-

A standardized volume of the fungal inoculum is added to each well of the microplate containing the different concentrations of this compound.

-

The final volume in each well is typically 100 µL.

-

The microplates are incubated under appropriate conditions for the growth of P. brasiliensis.

4. Determination of MIC:

-

After the incubation period, the wells are visually inspected for fungal growth.

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus.

-

Assays are typically performed in triplicate to ensure reproducibility.[5]

Experimental Workflow

The following diagram illustrates the workflow for the antifungal susceptibility testing of this compound.

Figure 1: Antifungal susceptibility testing workflow.

Other Potential Biological Activities: A Note on the Lack of Data

A comprehensive review of the scientific literature reveals a significant scarcity of research into other potential biological activities of this compound. While coumarins as a chemical class are known to possess a wide array of pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects, specific studies investigating these activities for this compound are largely absent.[2][4]

Some studies on crude extracts of plants known to contain this compound, such as Polygala paniculata and Micromelum minutum, have shown cytotoxic and anti-inflammatory activities.[6] However, these studies often do not isolate and test the activity of individual compounds like this compound. One study noted that this compound showed some biological activity but was unstable in aqueous solutions, which may have limited further investigation.[6]

Therefore, for drug development professionals and researchers, this compound currently presents as a compound with demonstrated antifungal potential, but its broader pharmacological profile remains largely unexplored. Further research is warranted to investigate other potential therapeutic applications of this natural coumarin.

Conclusion

This compound, a natural coumarin, has been identified as a promising antifungal agent, with specific activity against the pathogenic fungus Paracoccidioides brasiliensis.[5] The available quantitative data and established experimental protocols provide a solid foundation for further research into its antifungal mechanism of action and potential development as a therapeutic. However, it is crucial for the scientific community to recognize the significant gap in our understanding of this compound's other potential biological activities. Future investigations into its anti-cancer, anti-inflammatory, neuroprotective, and broader antimicrobial properties are necessary to fully elucidate the therapeutic potential of this natural compound.

References

- 1. Aloesin Suppresses Cell Growth and Metastasis in Ovarian Cancer SKOV3 Cells through the Inhibition of the MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Aloesin Suppresses Cell Growth and Metastasis in Ovarian Cancer SKOV3 Cells through the Inhibition of the MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Allicin and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

An In-depth Technical Guide to the Antifungal Properties of Phebalosin

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the antifungal properties of Phebalosin, a natural coumarin. This document details its activity against pathogenic fungi, outlines the experimental methodologies used to determine its efficacy, and explores its potential mechanism of action based on available data.

Introduction to this compound

This compound is a coumarin, a class of 1,2-benzopyrone natural compounds found in green plants.[1] It has been isolated from the hexane extract of Polygala paniculata (Polygalaceae).[2] Research has demonstrated that this compound exhibits promising antifungal activity, particularly against the pathogenic dimorphic fungus Paracoccidioides brasiliensis, the causative agent of paracoccidioidomycosis (PCM).[1] PCM is the most prevalent systemic endemic mycosis in South America, and in the absence of drug therapy, the disease is often fatal.[1] The limited number of drugs active against PCM underscores the importance of investigating novel antifungal compounds like this compound.[1]

Quantitative Antifungal Activity of this compound and Its Derivatives

The antifungal efficacy of this compound and its structural modifications has been quantitatively assessed against four clinical isolates of Paracoccidioides brasiliensis (Pb18, Pb03, Pb01, and Pb339). The Minimum Inhibitory Concentration (MIC), defined as the lowest compound concentration for which the well was optically clear, was determined using a broth microdilution method.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Derivatives against Paracoccidioides brasiliensis Isolates [1]

| Compound | Pb18 (µg/mL) | Pb03 (µg/mL) | Pb01 (µg/mL) | Pb339 (µg/mL) |

| This compound (1) | 32.2 | 31.2 | - | - |

| Derivative 3 | - | 1.9 | - | - |

| Derivative 4 | >500 | - | - | - |

| Derivative 5 | - | 7.8 | - | - |

| Derivative 6 | - | 15.6 | - | - |

| Derivative 7 | >500 | - | - | - |

| Derivative 8 | >500 | - | - | - |

Note: "-" indicates that the data was not provided in the source.

The results indicate that this compound itself is active against the tested isolates of P. brasiliensis, with MIC values of 31.2 and 32.2 µg/mL.[1] Notably, some structural modifications of this compound led to a significant increase in antifungal activity. For instance, derivative 3 exhibited a MIC of 1.9 µg/mL against the Pb03 isolate, making it sixteen times more active than the parent compound.[1] Conversely, derivatives 4, 7, and 8 showed no significant activity.[1]

Experimental Protocols

The following is a detailed description of the key experimental protocols used to evaluate the antifungal properties of this compound.

Four clinical isolates of Paracoccidioides brasiliensis (Pb18, Pb03, Pb01, and Pb339) were used in the biological assays.[2] The fungi were maintained in Peptone-Dextrose medium at 37°C and were used after 7-10 days of growth.[1] Fungal suspensions were prepared and diluted in synthetic RPMI medium, buffered with morpholine propanesulfonic acid (MOPS), to achieve a suitable inoculum size.[2]

The antifungal activity was determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A2.[1]

-

Medium: RPMI 1640 medium without compounds or solvents served as a control for growth and sterility.[1]

-

Compound Preparation: this compound and its derivatives were dissolved in dimethylsulfoxide (DMSO).[2]

-

Controls:

-

Procedure:

-

Endpoint Determination: The MIC was determined visually by comparing the growth in wells containing the test compounds with the drug-free growth control well. The MIC was defined as the lowest concentration of the compound at which there was no visible growth.[1]

-

Replication: All assays were performed in triplicate and repeated at least once.[1][2]

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound's antifungal activity has not yet been fully elucidated, and the primary research indicates that further studies are necessary in this area.[1][2] However, a Structure-Activity Relationship (SAR) study provides some insights into the physicochemical properties that may be responsible for its effects.

The antifungal activity of this compound and its derivatives appears to be influenced by both electronic and structural properties.[1] Chemometric analysis suggests a correlation between antifungal activity and properties such as polarizability, surface area, and volume.[2] Specifically, it is suggested that modifications to this compound that increase polarizability, volume, and the variation of energy between the frontier orbitals (ΔEHOMO-LUMO) could lead to enhanced antifungal activity.[2] These properties point towards the importance of steric influence, lipophilicity, and compound stability during interaction with the fungal target.[2]

While the specific target of this compound is unknown, many antifungal agents exert their effects by disrupting key fungal signaling pathways or cellular structures. Common targets for antifungal drugs include:

-

Ergosterol Biosynthesis: Many antifungal drugs, such as azoles, inhibit enzymes involved in the synthesis of ergosterol, a crucial component of the fungal cell membrane.[3][4] This leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately compromising membrane integrity.[4][5]

-

Cell Wall Integrity (CWI) Pathway: The fungal cell wall is a unique and essential structure, making it an attractive target for antifungal agents.[6] The CWI pathway is a mitogen-activated protein kinase (MAPK) cascade that regulates cell wall biogenesis and responds to cell wall stress.[5][7]

-

Sphingolipid Biosynthesis: Sphingolipids are essential components of fungal membranes and are involved in various signaling pathways.[8] Inhibition of enzymes in this pathway can be highly effective but may also have toxicity concerns due to the presence of a similar pathway in humans.[8]

Given that the activity of this compound derivatives is influenced by lipophilicity and steric factors, it is plausible that its mechanism involves interaction with a membrane-associated target or disruption of the fungal cell membrane. However, without further experimental evidence, this remains speculative.

Conclusion and Future Directions

This compound has demonstrated significant in vitro antifungal activity against the pathogenic fungus Paracoccidioides brasiliensis. The amenability of its structure to chemical modification offers the potential for developing derivatives with even greater potency. The available data strongly suggest that the antifungal effect is linked to specific structural and electronic properties of the molecule.

Future research should focus on elucidating the precise molecular target and mechanism of action of this compound. This would involve studies to determine its effects on fungal cell membrane integrity, ergosterol and sphingolipid biosynthesis, and key signaling pathways such as the CWI pathway. A deeper understanding of how this compound exerts its antifungal effects will be crucial for its potential development as a therapeutic agent for treating fungal infections.

References

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antifungal agents: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of fungal pathogenicity by targeting the H2S-synthesizing enzyme cystathionine β-synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antifungal Drug Development: Targeting the Fungal Sphingolipid Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Antineoplastic Potential of Phebalosin: A Review of Current Knowledge

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly available scientific literature lacks specific data on the antineoplastic activities of Phebalosin. This document summarizes the general methodologies and signaling pathways relevant to the investigation of potential anticancer compounds. The information presented herein is intended to serve as a foundational guide for future research into the pharmacological properties of this compound.

Introduction

This compound, a natural compound, has been a subject of interest for its potential biological activities. However, a thorough review of existing scientific literature reveals a significant gap in our understanding of its effects on cancer cells. To date, no studies have been published detailing the cytotoxic, pro-apoptotic, or cell cycle-modulating effects of this compound on neoplastic cells. Consequently, there is no quantitative data, such as IC50 values, or elucidated mechanisms of action, including its impact on key signaling pathways.

This technical guide, therefore, aims to provide a comprehensive framework for investigating the potential antineoplastic activities of this compound. It outlines the standard experimental protocols and key signaling pathways that are typically examined to characterize a novel anticancer agent.

Data Presentation: A Template for Future Findings

Should experimental data on this compound become available, it is crucial to present it in a clear and structured format to facilitate comparison and interpretation. The following tables are provided as templates for organizing such data.

Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines

| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |

| e.g., MCF-7 | Breast | Data Not Available | Data Not Available |

| e.g., A549 | Lung | Data Not Available | Data Not Available |

| e.g., HeLa | Cervical | Data Not Available | Data Not Available |

| e.g., HepG2 | Liver | Data Not Available | Data Not Available |

| e.g., PC-3 | Prostate | Data Not Available | Data Not Available |

Table 2: Effect of this compound on Apoptosis Induction in Cancer Cells

| Cancer Cell Line | Treatment | % Apoptotic Cells (Annexin V+/PI-) | % Necrotic Cells (Annexin V+/PI+) |

| e.g., MCF-7 | Control | Data Not Available | Data Not Available |

| This compound (X µM) | Data Not Available | Data Not Available | |

| Staurosporine (Positive Control) | Data Not Available | Data Not Available |

Table 3: Effect of this compound on Cell Cycle Distribution in Cancer Cells

| Cancer Cell Line | Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| e.g., A549 | Control | Data Not Available | Data Not Available | Data Not Available |

| This compound (X µM) | Data Not Available | Data Not Available | Data Not Available | |

| Nocodazole (Positive Control) | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols: A Roadmap for Investigation

To ascertain the antineoplastic potential of this compound, a series of well-established in vitro assays are required. The following sections detail the methodologies for these key experiments.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound and a positive control (e.g., Doxorubicin) for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) using Annexin V and plasma membrane integrity using propidium iodide (PI).

Protocol:

-

Cell Treatment: Treat cancer cells with this compound at its predetermined IC50 concentration for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain DNA, and the fluorescence intensity is proportional to the DNA content, allowing for the analysis of cell cycle phases by flow cytometry.

Protocol:

-

Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 hours.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of this compound on key signaling proteins involved in apoptosis and cell cycle regulation.

Protocol:

-

Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1, CDK1).

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Potential Signaling Pathways for Investigation

Based on the mechanisms of action of many natural product-derived anticancer agents, the following signaling pathways are recommended for investigation to elucidate the potential antineoplastic activities of this compound.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or unwanted cells. Many chemotherapeutic agents exert their effects by inducing apoptosis. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are the two major apoptosis signaling cascades.

Caption: Hypothetical targeting of apoptosis pathways by this compound.

Cell Cycle Regulation Pathway

The cell cycle is a tightly regulated process that governs cell proliferation. Dysregulation of the cell cycle is a hallmark of cancer. Investigating the effect of this compound on key cell cycle regulators can provide insights into its antiproliferative potential.

Caption: Potential points of cell cycle arrest induced by this compound.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival. Its aberrant activation is common in many cancers, making it a key target for cancer therapy.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is also frequently observed in cancer.

Caption: Postulated inhibitory effects of this compound on the MAPK/ERK pathway.

Conclusion and Future Directions

The field of cancer research is in constant need of novel therapeutic agents with improved efficacy and reduced side effects. Natural products remain a rich source of such compounds. While this compound has not yet been explored for its antineoplastic properties, this guide provides a comprehensive framework for its systematic investigation. Future research should focus on performing the outlined in vitro assays to generate foundational data on this compound's effects on cancer cells. Should promising activity be observed, further studies, including in vivo animal models and detailed mechanistic investigations, will be warranted to fully elucidate its potential as a novel anticancer drug. The scientific community eagerly awaits research that will fill the current knowledge void regarding the antineoplastic activities of this compound.

Preliminary Studies on the Mechanism of Action of Phebalosin: A Review of a Research Gap

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phebalosin, a natural coumarin found in various plant species, has been the subject of some preliminary investigations into its biological activities. However, a comprehensive understanding of its mechanism of action, particularly in the context of cancer therapeutics, remains largely unexplored. This technical guide aims to provide an in-depth overview of the current landscape of research surrounding this compound's mechanism of action. After a thorough review of existing scientific literature, it has become evident that there is a significant gap in the research concerning the specific molecular pathways and cellular processes modulated by this compound.

While the initial intent was to provide a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams, the scarcity of specific studies on this compound's anticancer mechanism of action prevents the creation of such a comprehensive document at this time. This guide will instead summarize the general approaches and methodologies commonly employed in the preliminary assessment of natural compounds for their anticancer potential, which could be applied to future studies on this compound. This will serve as a foundational framework for researchers aiming to elucidate the therapeutic promise of this compound.

General Methodologies for Elucidating Anticancer Mechanisms of Natural Compounds

The preliminary investigation into the mechanism of action of a novel anticancer compound typically involves a series of in vitro experiments designed to assess its effects on cancer cell viability, proliferation, and mode of cell death. Key experimental protocols that would be essential for studying this compound are outlined below.

Cell Viability and Cytotoxicity Assays

Objective: To determine the concentration-dependent effect of the compound on the viability and proliferation of cancer cells.

Common Protocols:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB protein dye to bind to protein components of cells. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

-

Trypan Blue Exclusion Assay: This is a simple and rapid method to differentiate between viable and non-viable cells. Viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.

Apoptosis Assays

Objective: To determine if the compound induces programmed cell death (apoptosis) in cancer cells.

Common Protocols:

-

Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry: Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells. This dual staining allows for the differentiation of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

-

Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Fluorometric or colorimetric assays can be used to measure the activity of specific caspases, such as caspase-3, -8, and -9, to determine which apoptotic pathway (intrinsic or extrinsic) is activated.

-

Western Blot Analysis of Apoptosis-Related Proteins: This technique is used to detect the expression levels of key proteins involved in apoptosis, such as the Bcl-2 family of proteins (e.g., Bcl-2, Bax, Bak) and PARP (Poly (ADP-ribose) polymerase). Cleavage of PARP is a hallmark of apoptosis.

Cell Cycle Analysis

Objective: To determine if the compound affects the progression of the cell cycle in cancer cells.

Common Protocols:

-

Propidium Iodide (PI) Staining and Flow Cytometry: PI stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a specific phase suggests a cell cycle arrest.

-

Western Blot Analysis of Cell Cycle Regulatory Proteins: The expression levels of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), can be analyzed by Western blotting to identify the molecular targets of the compound within the cell cycle machinery.

Potential Signaling Pathways for Investigation

Based on the known mechanisms of other natural coumarins with anticancer properties, future studies on this compound could investigate its effects on several key signaling pathways implicated in cancer cell survival, proliferation, and apoptosis.

Workflow for Investigating Potential Signaling Pathways

Phebalosin Derivatives: A Technical Guide to Synthesis and Potential Bioactivities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phebalosin, a naturally occurring coumarin, and its synthetic derivatives have emerged as a promising class of compounds with a range of potential therapeutic applications. This technical guide provides an in-depth overview of the known bioactivities of this compound derivatives, with a focus on their antifungal properties. Furthermore, it delves into the experimental methodologies used to assess these activities and explores the potential signaling pathways through which these compounds may exert their effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Synthesis of this compound Derivatives

The structural modification of this compound has been a key strategy in the exploration of its therapeutic potential. A primary route for derivatization involves the acid-catalyzed hydrolysis of the epoxide ring of this compound. This reaction opens the epoxide to form a diol, which can then be further modified. Subsequent reactions with various alcohols (such as methanol, propan-2-ol, and butan-1-ol) in the presence of an acid catalyst lead to the formation of new ether derivatives. Additionally, reaction with acetic anhydride can yield an acetylated derivative. A general synthetic scheme is presented below.

Potential Bioactivities of this compound Derivatives

Research into the biological activities of this compound derivatives has primarily focused on their antifungal effects. However, the broader class of coumarins, to which this compound belongs, is known to exhibit a wide range of pharmacological properties, including cytotoxic and anti-inflammatory activities.

Antifungal Activity

A significant study by Missau et al. (2014) investigated the antifungal activity of this compound and seven of its derivatives against four clinical isolates of the pathogenic fungus Paracoccidioides brasiliensis.[1] The results, summarized in the table below, demonstrate that both this compound and its derivatives possess notable antifungal properties. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, was determined for each compound.

| Compound | Derivative Type | Pb18 (MIC, µg/mL) | Pb03 (MIC, µg/mL) | Pb01 (MIC, µg/mL) | Pb339 (MIC, µg/mL) |

| This compound | - | 31.2 | 31.2 | 15.6 | 15.6 |

| Derivative 2 | Diol | 15.6 | 31.2 | 7.8 | 3.9 |

| Derivative 3 | Methoxy | 15.6 | >125 | 7.8 | 7.8 |

| Derivative 4 | Ethoxy | 1.9 | 15.6 | - | - |

| Derivative 5 | Isopropoxy | 15.6 | >125 | 7.8 | 7.8 |

| Derivative 6 | Butoxy | 31.2 | 62.5 | 7.8 | 15.6 |

| Derivative 7 | Acetal | 1.9 | 3.9 | - | - |

| Derivative 8 | Acetyl | 1.9 | 31.2 | - | - |

| Data sourced from Missau et al., 2014.[1] A '-' indicates that the data was not determined. |

Cytotoxic and Anti-inflammatory Activities

While specific quantitative data on the cytotoxic and anti-inflammatory activities of the this compound derivatives synthesized by Missau et al. are not available in the reviewed literature, the broader class of coumarins has been extensively studied for these properties. It is plausible that this compound derivatives may also exhibit such activities. Further research is warranted to investigate the potential of these specific compounds as cytotoxic and anti-inflammatory agents.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Method)

The antifungal activity of this compound and its derivatives was determined using the broth microdilution method.[1] This is a standardized technique for determining the MIC of antimicrobial agents.

-

Inoculum Preparation: Fungal isolates (Paracoccidioides brasiliensis) are cultured on an appropriate medium. The resulting yeast cells are suspended in sterile saline to a specific turbidity, which is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration.[1]

-

Compound Preparation: The test compounds (this compound and its derivatives) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.[1]

-

Serial Dilution: The stock solutions are serially diluted in a 96-well microtiter plate containing RPMI 1640 medium to achieve a range of final concentrations.[1]

-

Inoculation: Each well is inoculated with the prepared fungal suspension.[1]

-

Incubation: The microtiter plates are incubated at 35°C for a specified period (e.g., 7 days).[1]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible fungal growth is observed.[1]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As cellular metabolic activity is an indicator of cell viability, this assay is widely used to measure the cytotoxic effects of chemical compounds.

-

Cell Seeding: Adherent cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro, is calculated from the dose-response curve.

Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of compounds.

-

Animal Acclimatization: Animals (typically rats or mice) are acclimatized to the laboratory conditions for a period before the experiment.

-

Compound Administration: The test compounds are administered to the animals, usually orally or intraperitoneally, at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: A short time after compound administration, a sub-plantar injection of carrageenan solution is administered into the hind paw of each animal to induce localized inflammation and edema.

-

Edema Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Potential Signaling Pathways

While direct evidence for the specific signaling pathways modulated by this compound derivatives is currently lacking in the scientific literature, the broader class of coumarins is known to interact with key inflammatory and cell survival pathways, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes. Many coumarin derivatives have been shown to exert their anti-inflammatory effects by inhibiting one or more steps in this pathway.[2]

MAPK Signaling Pathway

The MAPK signaling pathway is another critical regulator of cellular processes, including inflammation, proliferation, and apoptosis. This pathway consists of a cascade of protein kinases that are sequentially activated. The three main MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Activation of these cascades can lead to the expression of various genes involved in the inflammatory response. Several coumarin derivatives have been reported to modulate MAPK signaling, often by inhibiting the phosphorylation of key kinases in the cascade.[3][4]

Conclusion

This compound and its derivatives represent a promising area of research for the development of new therapeutic agents, particularly in the realm of antifungal drugs. The available data clearly demonstrates their potent activity against pathogenic fungi. While further investigation is required to fully elucidate their cytotoxic and anti-inflammatory potential, as well as their precise mechanisms of action, the known effects of the broader coumarin class on key signaling pathways such as NF-κB and MAPK provide a strong rationale for continued exploration. The synthetic accessibility of these derivatives, coupled with their demonstrated bioactivity, makes them attractive candidates for future drug discovery and development programs. This technical guide serves as a foundational resource to inform and guide these future research endeavors.

References

- 1. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Induction of Nur77-dependent apoptotic pathway by a coumarin derivative through activation of JNK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Phebalosin and Related Coumarins for Researchers and Drug Development Professionals

Introduction

Coumarins are a large class of naturally occurring phenolic compounds characterized by a 1,2-benzopyrone basic skeleton.[1] Found widely in green plants, these compounds are of significant interest to the scientific community due to their diverse and potent biological activities.[2][3] this compound, a naturally occurring epoxy coumarin, and its related derivatives have demonstrated a range of pharmacological effects, including antifungal, anti-inflammatory, antioxidant, and anticancer properties.[1][4][5] This technical guide provides a comprehensive review of the current state of research on this compound and related coumarins, with a focus on their biological activities, mechanisms of action, and the experimental methodologies used for their evaluation. The information is tailored for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this class of compounds.

Biological Activities and Quantitative Data

This compound and its analogues exhibit a wide spectrum of biological activities. The following tables summarize the key quantitative data from various studies, providing a comparative overview of their potency.

Antifungal Activity

This compound and its structural modifications have shown promising activity against pathogenic fungi, particularly Paracoccidioides brasiliensis, the causative agent of Paracoccidioidomycosis.[1]

Table 1: Antifungal Activity of this compound and its Derivatives against P. brasiliensis

| Compound | Isolate Pb-18 (MIC, µg/mL) | Isolate Pb-339 (MIC, µg/mL) | Isolate Pb-826 (MIC, µg/mL) | Isolate Pb-2 (MIC, µg/mL) | Reference |

| This compound (1) | 15.6 | 31.2 | 62.5 | 31.2 | [1] |

| Diol derivative (2) | 125 | 250 | 250 | 250 | [1] |

| Methoxy derivative (3) | >500 | >500 | >500 | >500 | [1] |

| Ethoxy derivative (4) | 250 | 500 | 500 | 500 | [1] |

| Isopropoxy derivative (5) | 125 | 250 | 250 | 125 | [1] |

| n-Butoxy derivative (6) | 125 | 250 | 250 | 125 | [1] |

| Acetal derivative (7) | 250 | 500 | 500 | 500 | [1] |

| Diacetate derivative (8) | 250 | 250 | 500 | 250 | [1] |

| Amphotericin B (control) | 0.25 | 0.5 | 0.5 | 0.25 | [1] |

Anti-inflammatory Activity

Certain coumarin derivatives are known to exhibit anti-inflammatory effects, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[6][7]

Table 2: In Vitro COX-2 Inhibition by Coumarin Derivatives

| Coumarin Derivative | COX-2 Inhibition IC50 (µM) | Reference |

| Ethyl thiosemicarbazone 2b | 0.31 - 0.78 | [6] |

| Thiazoline derivatives (3a, 3b, 5b, 6a, 7f) | 0.31 - 0.78 | [6] |

| Thiazolidinone compounds (8b, 9a) | 0.31 - 0.78 | [6] |

| 5,7-dihydroxy-4-methylcoumarin | Potent with COX selectivity | [7] |

Antioxidant Activity

The antioxidant properties of coumarins are often attributed to their ability to scavenge free radicals.[6] This activity is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[6][8]

Table 3: Antioxidant Activity of Selected Coumarin Derivatives

| Compound | Method | Activity Measurement | Reference |

| 3-Acetyl-6-hydroxy-2H-1-benzopyran-2-one (C1) | DPPH | High radical-scavenging | [9] |

| Ethyl 6-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylate (C2) | DPPH | High radical-scavenging | [9] |

| Fraxin (30) | Free radical scavenging | Effective at 0.5 mM | [5] |

| Esculetin (3) | Antioxidant assays | Exhibited antioxidant property | [5] |

Antiplatelet Activity

Some coumarins have demonstrated the ability to inhibit platelet aggregation, a key process in thrombosis.

Table 4: Antiplatelet Activity of Coumarins

| Compound | Assay Condition | IC50 (mM) | Reference |

| Coumarin | WB, AA-induced | 2.45 | [10] |

| Esculetin | WB, AA-induced | 3.07 | [10] |

| Coumarin | WB, ADP-induced | 5.12 | [10] |

| Esculetin | WB, ADP-induced | 5.82 | [10] |

| Coumarin | PRP, AA-induced | 1.12 | [10] |

| Esculetin | PRP, AA-induced | 2.48 | [10] |

| Coumarin | PRP, ADP-induced | 5.08 | [10] |

| Esculetin | PRP, ADP-induced | 5.97 | [10] |

WB: Whole Blood; PRP: Platelet-Rich Plasma; AA: Arachidonic Acid; ADP: Adenosine Diphosphate

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the literature for assessing the biological activity of coumarins.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[6]

-

Inoculum Preparation: Fungal colonies are suspended in sterile saline to achieve a specific turbidity, which is then diluted in RPMI medium.[1]

-

Compound Preparation: The test compounds (e.g., this compound) are dissolved in dimethylsulfoxide (DMSO) to create a stock solution.[1]

-

Serial Dilution: A series of twofold dilutions of the stock solution is prepared in RPMI medium in a 96-well microtiter plate.[1]

-

Inoculation: Each well is inoculated with the fungal suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.[6]

-

Incubation: The plates are incubated under appropriate conditions for the specific fungus (e.g., specific temperature and duration).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible fungal growth after incubation.[6]

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[6][8]

-

Sample Preparation: Test compounds are prepared at various concentrations (e.g., 250, 500, 750, and 1000 µg/mL).[8]

-

Reaction Mixture: A small volume (e.g., 0.1 mL) of the sample is mixed with a solution of DPPH in methanol (e.g., 1 mL of 0.2 mM DPPH).[8]

-

Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 20 minutes).[8]

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a UV-VIS spectrophotometer.[8] A control (DPPH solution without the sample) and a blank (methanol) are also measured.

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100.[6]

-

IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the compound concentration.[6]

Anti-inflammatory Activity: COX-2 Inhibitor Screening Assay

This assay evaluates the ability of a compound to inhibit the cyclooxygenase-2 (COX-2) enzyme.[6]

-

Enzyme and Substrate Preparation: Recombinant COX-2 enzyme and its substrate (e.g., arachidonic acid) are prepared in an appropriate buffer.

-

Compound Incubation: The test compound is pre-incubated with the COX-2 enzyme for a specific time to allow for binding.

-

Reaction Initiation: The enzymatic reaction is initiated by adding the substrate.

-

Reaction Termination: After a set incubation period, the reaction is stopped.

-

Product Quantification: The amount of prostaglandin produced is quantified using a suitable method, such as an enzyme immunoassay (EIA) or chromatography.

-

Inhibition Calculation: The percentage of COX-2 inhibition is calculated by comparing the amount of product formed in the presence and absence of the test compound.

-

IC50 Determination: The IC50 value is determined by testing a range of compound concentrations and plotting the inhibition percentage against the concentration.

Signaling Pathways and Mechanisms of Action

Coumarins exert their biological effects through various mechanisms, including the modulation of key signaling pathways.

Antioxidant and Anti-inflammatory Pathways

Many coumarin derivatives can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which upregulates the expression of antioxidant enzymes.[6] In terms of anti-inflammatory action, coumarins can inhibit pro-inflammatory enzymes like COX-2 and modulate inflammatory signaling pathways such as NF-κB .[6]

Caption: Nrf2-mediated antioxidant response pathway modulated by coumarins.

Workflow for Biological Activity Screening

The general process for identifying and characterizing the biological activity of novel coumarin derivatives follows a structured workflow, from initial screening to detailed mechanistic studies.

Caption: General experimental workflow for screening coumarin derivatives.

Conclusion

This compound and its related coumarins represent a promising class of natural products with a diverse range of biological activities. The quantitative data presented herein highlights their potential as antifungal, anti-inflammatory, and antioxidant agents. The detailed experimental protocols provide a foundation for researchers to further investigate these compounds. Understanding the underlying mechanisms and signaling pathways, such as the Nrf2 and NF-κB pathways, is crucial for the rational design and development of novel therapeutic agents based on the coumarin scaffold. This guide serves as a comprehensive resource to facilitate future research and drug development efforts in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Syntheses, reactivity, and biological applications of coumarins [frontiersin.org]

- 4. This compound from the bark of Micromelum minutum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Review on Natural Coumarin Lead Compounds for Their Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. jbino.com [jbino.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Phebalosin Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phebalosin (C₁₅H₁₄O₄) is a natural coumarin found in the bark of Micromelum minutum and various other plant species. As a member of the coumarin family, this compound is of interest to the scientific community for its potential biological activities. A critical parameter for the effective design of in vitro and in vivo studies, as well as for the development of any potential therapeutic applications, is its solubility in various organic solvents. This technical guide provides a comprehensive overview of the available information on the solubility of this compound, detailed experimental protocols for its determination, and an exploration of the signaling pathways potentially modulated by this compound.

Qualitative Solubility of this compound

Existing research indicates that this compound is soluble in dimethyl sulfoxide (DMSO), a common solvent for dissolving compounds for biological assays. Its purification has been achieved using solvent systems such as hexane and ethyl acetate, which suggests at least partial solubility in these organic solvents.

Quantitative Solubility of Coumarin in Organic Solvents

As a reference, the following table summarizes the experimentally determined solubility of the parent compound, coumarin, in various organic solvents at different temperatures. This data can serve as a useful starting point for solvent selection in studies involving this compound.

| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) | Reference |

| Methanol | 293.15 | 0.119 | [1] |

| 298.15 | 0.138 | [1] | |

| 303.15 | 0.159 | [1] | |

| 308.15 | 0.183 | [1] | |

| 313.15 | 0.210 | [1] | |

| 318.15 | 0.241 | [1] | |

| 323.15 | 0.276 | [1] | |

| Ethanol | 293.15 | 0.103 | [1] |

| 298.15 | 0.119 | [1] | |

| 303.15 | 0.137 | [1] | |

| 308.15 | 0.158 | [1] | |

| 313.15 | 0.181 | [1] | |

| 318.15 | 0.207 | [1] | |

| 323.15 | 0.237 | [1] | |

| n-Propanol | 293.15 | 0.101 | [1] |

| 298.15 | 0.117 | [1] | |

| 303.15 | 0.135 | [1] | |

| 308.15 | 0.155 | [1] | |

| 313.15 | 0.178 | [1] | |

| 318.15 | 0.204 | [1] | |

| 323.15 | 0.234 | [1] | |

| 2-Propanol | 293.15 | 0.083 | [1] |

| 298.15 | 0.097 | [1] | |

| 303.15 | 0.113 | [1] | |

| 308.15 | 0.131 | [1] | |

| 313.15 | 0.151 | [1] | |

| 318.15 | 0.174 | [1] | |

| 323.15 | 0.200 | [1] | |

| n-Hexane | 293.15 | 0.0019 | [1] |

| 298.15 | 0.0024 | [1] | |

| 303.15 | 0.0030 | [1] | |

| 308.15 | 0.0038 | [1] | |

| 313.15 | 0.0047 | [1] | |

| 318.15 | 0.0059 | [1] | |

| 323.15 | 0.0073 | [1] | |

| Water–DMF (20% DMF) | 288.15 | 0.0028 | [2] |

| 293.15 | 0.0035 | [2] | |

| 298.15 | 0.0043 | [2] | |

| 303.15 | 0.0052 | [2] | |

| 308.15 | 0.0063 | [2] | |

| Water–ACN (20% ACN) | 288.15 | 0.0006 | [2] |

| 293.15 | 0.0007 | [2] | |

| 298.15 | 0.0009 | [2] | |

| 303.15 | 0.0011 | [2] | |

| 308.15 | 0.0013 | [2] | |

| Water–DMSO (20% DMSO) | 288.15 | 0.0015 | [2] |

| 293.15 | 0.0018 | [2] | |

| 298.15 | 0.0022 | [2] | |

| 303.15 | 0.0027 | [2] | |

| 308.15 | 0.0032 | [2] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like this compound in an organic solvent, based on the widely used shake-flask method.[3]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent (e.g., ethanol, DMSO, ethyl acetate)

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Place the vial in a temperature-controlled shaker and agitate for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium. The temperature should be maintained at the desired value (e.g., 298.15 K).

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further facilitate the separation of the undissolved solid from the supernatant.

-